molecular formula C10H12O2 B3348638 5-Ethoxy-2-methylbenzaldehyde CAS No. 1809157-97-8

5-Ethoxy-2-methylbenzaldehyde

Cat. No.: B3348638
CAS No.: 1809157-97-8
M. Wt: 164.2 g/mol
InChI Key: YQWRIQQXCVOGNM-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . This compound is characterized by an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzaldehyde core. It is commonly used in various fields, including organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethoxy-2-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2-methylbenzaldehyde using ethyl iodide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: 5-Ethoxy-2-methylbenzoic acid.

    Reduction: 5-Ethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Ethoxy-2-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.

Molecular Targets and Pathways: The compound’s effects are mediated through its interactions with specific enzymes and receptors, depending on the context of its application. For example, in drug development, it may target specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Uniqueness: 5-Ethoxy-2-methylbenzaldehyde is unique due to the presence of both an ethoxy and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

5-ethoxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)9(6-10)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWRIQQXCVOGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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